Cas no 215928-66-8 (6-(4-Chlorophenyl)-3H,4H-thieno3,2-dpyrimidin-4-one)
6-(4-Chlorophenyl)-3H,4H-thieno3,2-dpyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- 6-(4-CHLOROPHENYL)-3,4-DIHYDROTHIENO-[3,2-D]PYRIMIDIN-4-ONE
- CS-0237068
- 6-(4-CHLOROPHENYL)-3H-THIENO[3,2-D]PYRIMIDIN-4-ONE
- DTXSID401230179
- Z57008927
- 215928-66-8
- Oprea1_123193
- AKOS001042068
- EN300-17743
- DB-196826
- WAY-349290
- 6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
- SCHEMBL4208111
- 6-(4-Chlorophenyl)-3H,4H-thieno3,2-dpyrimidin-4-one
-
- MDL: MFCD00206475
- Inchi: 1S/C12H7ClN2OS/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(16)15-6-14-9/h1-6H,(H,14,15,16)
- InChI Key: GMVVGUVTWOTQNB-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1=CC2=C(C(NC=N2)=O)S1
Computed Properties
- Exact Mass: 261.99691
- Monoisotopic Mass: 261.9967617g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 341
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 69.7Ų
Experimental Properties
- PSA: 41.46
6-(4-Chlorophenyl)-3H,4H-thieno3,2-dpyrimidin-4-one Pricemore >>
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| Fluorochem | 017000-250mg |
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| TRC | C613985-100mg |
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| TRC | C613985-500mg |
6-(4-Chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one |
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6-(4-Chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one |
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| Chemenu | CM312059-1g |
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215928-66-8 | 95% | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM312059-5g |
6-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one |
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$*** | 2023-03-30 | |
| Enamine | EN300-17743-1g |
6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one |
215928-66-8 | 95% | 1g |
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| Enamine | EN300-17743-5g |
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6-(4-Chlorophenyl)-3H,4H-thieno3,2-dpyrimidin-4-one Suppliers
6-(4-Chlorophenyl)-3H,4H-thieno3,2-dpyrimidin-4-one Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 6-(4-Chlorophenyl)-3H,4H-thieno3,2-dpyrimidin-4-one
Research Brief on 6-(4-Chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS: 215928-66-8): Recent Advances and Applications
6-(4-Chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS: 215928-66-8) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key scaffold in the development of novel kinase inhibitors, particularly targeting diseases such as cancer and inflammatory disorders. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and mechanistic insights.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy as a selective inhibitor of the JAK2 kinase, a critical target in myeloproliferative neoplasms. The researchers employed a structure-activity relationship (SAR) approach to optimize the thienopyrimidinone core, demonstrating that the 4-chlorophenyl substitution at the 6-position significantly enhances binding affinity. Molecular docking studies revealed that the compound occupies the ATP-binding pocket of JAK2, with key interactions involving the hinge region and the activation loop.
Further investigations into the pharmacokinetic properties of 6-(4-Chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one have been reported in Bioorganic & Medicinal Chemistry Letters. The compound exhibited favorable metabolic stability in human liver microsomes, with a half-life exceeding 120 minutes. However, its aqueous solubility remains a challenge, prompting the development of prodrug strategies and formulation enhancements to improve bioavailability. These advancements are critical for transitioning the compound from preclinical to clinical studies.
In addition to its kinase inhibitory properties, recent work has explored the compound's potential in modulating the immune response. A 2024 preprint on ChemRxiv described its ability to suppress pro-inflammatory cytokine production in macrophages, suggesting applications in autoimmune diseases. The study identified NF-κB signaling as a downstream target, providing a mechanistic basis for its anti-inflammatory effects. These findings open new avenues for repurposing the compound beyond oncology.
The synthesis of 6-(4-Chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has also seen methodological improvements. A recent Organic Process Research & Development paper detailed a scalable, one-pot cyclization protocol using microwave-assisted synthesis, achieving yields of over 85% with minimal purification steps. This innovation addresses previous limitations in large-scale production, facilitating further pharmacological evaluation.
In conclusion, 6-(4-Chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS: 215928-66-8) represents a versatile scaffold with dual therapeutic potential in oncology and immunology. Ongoing research aims to optimize its drug-like properties and expand its target repertoire. Collaborative efforts between academic and industrial researchers are expected to accelerate its translation into clinical candidates in the coming years.
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